molecular formula C7H12BrNO2 B12523205 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine

3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine

Cat. No.: B12523205
M. Wt: 222.08 g/mol
InChI Key: YZFSKCZNPBYVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine is an organic compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine typically involves the following steps:

    Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.

    Bromomethylation: The next step is the introduction of the bromomethyl group. This can be done by treating the dioxolane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The dioxolane ring and amine moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(Chloromethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-[2-(Hydroxymethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    3-[2-(Methyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine imparts unique reactivity compared to its analogs. The bromine atom is more reactive than chlorine or hydroxyl groups, making this compound particularly useful in nucleophilic substitution reactions. This unique reactivity can be exploited in various synthetic and research applications .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

3-[2-(bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine

InChI

InChI=1S/C7H12BrNO2/c8-6-7(2-1-3-9)10-4-5-11-7/h1-2H,3-6,9H2

InChI Key

YZFSKCZNPBYVDV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CBr)C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.